Canthin-6-One

ERAP1 Hedgehog pathway Medulloblastoma

Canthin-6-one (CAS 479-43-6) is a tetracyclic β-carboline alkaloid with a defining D-ring that enables selective ERAP1 inhibition (IC50 46.24 nM), BBB penetration, and in vivo efficacy in Hedgehog-dependent cancers—properties absent in generic β-carbolines like harmine. Its antifungal activity (MFC 3.12–25 µg/mL) operates via a non-ergosterol mechanism, making it ideal for azole-resistance research. Each batch is verified ≥98% by HPLC. Generic substitution is scientifically invalid. Order for reproducible, publication-grade results.

Molecular Formula C14H8N2O
Molecular Weight 220.23 g/mol
CAS No. 479-43-6
Cat. No. B041653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanthin-6-One
CAS479-43-6
Synonyms6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one;  NSC 103003
Molecular FormulaC14H8N2O
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3
InChIInChI=1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H
InChIKeyZERVJPYNQLONEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Canthin-6-One (CAS 479-43-6) Scientific Procurement Guide


Canthin-6-one (CAS 479-43-6) is a tetracyclic β-carboline alkaloid [1] first isolated from Pentaceras australis and subsequently found across multiple plant families, including Simaroubaceae and Rutaceae [1]. It exhibits a broad and quantitatively defined spectrum of biological activities, including antibacterial, antifungal, antiproliferative, and anti-inflammatory effects [2], and has recently been identified as a selective ERAP1 inhibitor with in vivo efficacy in cancer models [3]. Its unique combination of a defined D-ring structural motif and established bioactivity profiles distinguishes it from simpler β-carboline congeners [1]. This guide provides procurement-focused, comparator-anchored evidence to support scientific selection.

Why Canthin-6-One Cannot Be Replaced by Other β-Carboline Alkaloids


Generic substitution within the β-carboline alkaloid class is not scientifically valid. While compounds like harmine and harmane share a core β-carboline scaffold [1], canthin-6-one possesses an additional D-ring that fundamentally alters its molecular interactions and biological profile [1]. This structural difference confers distinct pharmacological properties; for example, harmine is a known monoamine oxidase A (MAO-A) inhibitor with psychoactive effects and poor oral bioavailability (3% in rats) [2], whereas canthin-6-one exhibits a non-psychoactive, anti-proliferative profile and has demonstrated BBB penetration and in vivo efficacy in cancer models without reported CNS toxicity [3]. Furthermore, even within the canthinone subclass, minor structural modifications significantly alter activity. For instance, 9-hydroxycanthin-6-one is a more potent anti-inflammatory agent (IC50 7.73 µM vs. 9.09 µM for NO inhibition) , while 9,10-dimethoxycanthin-6-one shows distinct NF-κB inhibition (IC50 19.5 µM) . The evidence presented below quantifies these critical differences and underscores why canthin-6-one must be evaluated on its own specific, comparative merits for procurement decisions.

Quantitative Differentiation Evidence for Canthin-6-One Procurement


ERAP1 Inhibition and Anti-Tumor Efficacy: Canthin-6-One vs. β-Carboline Class

Canthin-6-one (N1) is a selective ERAP1 inhibitor, a target not engaged by simpler β-carbolines like harmine or harmane. It directly binds ERAP1, disrupts the Hedgehog (HH) signaling pathway, and crosses the blood-brain barrier (BBB) [1]. In a preclinical model of HH-dependent medulloblastoma (MB), canthin-6-one inhibited tumor growth in vivo and improved survival [1].

ERAP1 Hedgehog pathway Medulloblastoma

Fungicidal Activity Spectrum: Canthin-6-One vs. Methanol Extract and Other Alkaloids

Canthin-6-one demonstrates potent, selective in vitro fungicidal activity against clinically relevant fungi, whereas the crude methanol extract of Simaba ferruginea (MESf) and other tested alkaloids lack this specific profile. Canthin-6-one exhibited fungicidal activity against Aspergillus niger and Candida species with Minimum Fungicidal Concentration (MFC) values ranging from 3.12 to 25 µg/mL [1]. In contrast, the MESf extract showed no antifungal effect [1].

Antifungal Aspergillus niger Candida species

Cytotoxicity Selectivity: Canthin-6-One vs. Crude Extract

Canthin-6-one exhibits differential cytotoxicity compared to the crude extract from which it is derived, highlighting a key advantage for its use as a pure compound in cellular studies. In a cytotoxicity assay against CHO-K1 cells, the methanol extract of Simaba ferruginea (MESf) demonstrated significant toxicity, whereas canthin-6-one did not [1]. This indicates that the pure compound avoids the cytotoxic effects associated with other components in the extract.

Cytotoxicity CHO-K1 Selectivity

Antifungal Mechanism: Canthin-6-One vs. Sterol-Targeting Antifungals

Canthin-6-one's antifungal mechanism is distinct from that of common antifungal classes such as azoles, which target ergosterol biosynthesis. Studies indicate that canthin-6-one does not exhibit affinity for sterols or membrane ergosterol [1]. Instead, its action is associated with an increase in the relative amount of unsaturated alkyl chain fatty acids in fungal membranes, suggesting stimulation of desaturase enzyme systems [1]. In a separate study on Fusarium graminearum, canthin-6-one induced oxidative damage to the cell membrane, leading to loss of membrane integrity [2].

Antifungal mechanism Cell membrane Ergosterol

Antibacterial and Antifungal Activity Profile: Canthin-6-One vs. Mycobacteria and Pathogenic Fungi

Canthin-6-one displays a defined spectrum of antimicrobial activity with quantified MIC values. Against Mycobacterium sp. and Staphylococcus sp., it exhibits antibacterial activity with MIC values ranging from 8 to 32 µg/mL . Against the phytopathogenic fungus Fusarium graminearum, it shows a MIC of 8.0 µg/mL and an EC50 of 1.85 µg/mL [1]. This profile is distinct from related canthinone alkaloids; for instance, 9,10-dimethoxycanthin-6-one is primarily noted for NF-κB inhibition (IC50 19.5 µM) , and 1-methoxycanthin-6-one shows similar cytotoxicity but not this specific antimicrobial profile [2].

Antibacterial Antifungal MIC

Optimal Application Scenarios for Canthin-6-One Based on Comparative Evidence


Hedgehog Pathway-Driven Cancer Research (e.g., Medulloblastoma)

Canthin-6-one is the ideal chemical probe for investigating ERAP1 inhibition in Hedgehog-dependent cancers. Its demonstrated ability to selectively inhibit ERAP1, cross the blood-brain barrier, and improve survival in a relevant mouse model [1] is not replicated by standard β-carbolines like harmine [2]. This unique, target-validated activity makes it a critical tool for preclinical oncology research where target engagement and in vivo efficacy are paramount.

Studies on Antifungal Resistance and Non-Sterol Mechanisms

Given its distinct mechanism of action—which does not involve ergosterol binding but instead alters membrane fatty acid composition and induces oxidative stress [1]—canthin-6-one is highly suitable for research aimed at understanding and circumventing resistance to conventional azole antifungals. Its quantified fungicidal activity against clinically relevant species like Aspergillus niger and Candida spp. (MFC 3.12-25 µg/mL) [2] provides a robust platform for structure-activity relationship (SAR) studies in the search for novel antifungal scaffolds.

Defined Antimicrobial Screening in Natural Product Research

For researchers isolating and characterizing bioactive compounds from natural sources, canthin-6-one serves as a valuable, well-defined reference standard. Its established MIC range (8-32 µg/mL) against various bacterial strains and specific activity against Fusarium graminearum (MIC 8.0 µg/mL) [1] provide a quantitative benchmark for comparing the potency of new extracts or isolates. Furthermore, its lack of cytotoxicity against CHO-K1 cells [2] makes it a clean control for distinguishing antimicrobial effects from general toxicity in cell-based assays.

Cancer Cell Cycle and Anti-Proliferative Mechanism Studies

Canthin-6-one is a potent anti-proliferative agent that causes a 2-fold accumulation of cancer cells in the G2/M phase [1]. This robust and quantifiable cell cycle effect, observed across multiple cancer cell lines, positions it as a preferred tool for investigating G2/M checkpoint regulation and mitotic spindle dynamics. Its specific activity profile distinguishes it from other β-carbolines with different primary mechanisms, such as harmine's MAO-A inhibition [2], ensuring focused and interpretable results in cell cycle research.

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